N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Catalog No.
S001824
CAS No.
1133432-49-1
M.F
C33H36N6O3S
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]...

CAS Number

1133432-49-1

Product Name

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

IUPAC Name

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Molecular Formula

C33H36N6O3S

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1

InChI Key

CDOOFZZILLRUQH-GDLZYMKVSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C

Synonyms

GDC 0834, GDC-0834, GDC0834, N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo(b)thiophene-2-carboxamide

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C

Description

The exact mass of the compound N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C33H36N6O3S. It features multiple functional groups, including a piperazine moiety and a benzothiophene structure, which contribute to its biological activity and potential therapeutic applications. The compound is notable for its potential as an inhibitor of certain kinases involved in inflammatory processes and cancer pathways .

Typical of amides and heterocycles. Notably, it can participate in hydrolysis reactions, particularly under the influence of enzymes such as aldehyde oxidase, which may lead to the formation of carboxylic acids and amines . Additionally, it may engage in substitution reactions due to the presence of reactive sites on the piperazine and pyrazine rings .

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been studied for its inhibitory effects on various kinases, particularly those implicated in inflammatory responses and oncogenesis. It shows promise in modulating pathways associated with diseases like cancer and autoimmune disorders. The compound's unique structure allows it to interact selectively with target proteins, making it a candidate for further pharmacological development .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the piperazine ring: Starting from readily available precursors.
  • Coupling reactions: To attach various aromatic groups through nucleophilic substitution.
  • Cyclization: To form the benzothiophene structure.
  • Final modifications: Such as the introduction of the carboxamide functional group.

These steps often require specific reagents and conditions to ensure high yield and purity of the final product .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Research: As a tool in studying kinase signaling pathways and their roles in disease mechanisms.

Its unique structural features may also allow for modifications that could enhance its efficacy or reduce side effects in therapeutic contexts .

Interaction studies have shown that N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can effectively inhibit specific kinases involved in inflammatory responses. These studies typically utilize biochemical assays to assess binding affinity and inhibition potency against target proteins. The results indicate a promising profile for further exploration in clinical settings .

Several compounds share structural or functional similarities with N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide:

Compound NameStructural FeaturesBiological Activity
GDC-0834Similar piperazine structureKinase inhibitor for cancer treatment
AZD9291Contains a benzothiophene moietyTargeted therapy for non-small cell lung cancer
LapatinibInhibits EGFR and HER2 kinasesTreatment for breast cancer

These compounds are notable for their kinase inhibition properties but differ in their specific targets and therapeutic applications. The unique combination of functional groups in N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-y] contributes to its distinct biological profile compared to these similar compounds .

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

596.25696021 g/mol

Monoisotopic Mass

596.25696021 g/mol

Heavy Atom Count

43

UNII

FM7JG3L4SR

Wikipedia

Gdc-0834

Dates

Modify: 2023-07-15
[1]. Liu L, et al. Antiarthritis effect of a novel Bruton/'s tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy. J Pharmacol Exp Ther. 2011 Jul;338(1):154-63.

[2]. Liu L, et al. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton/'s tyrosine kinase inhibitor. Drug Metab Dispos. 2011 Oct;39(10):1840-9.

Explore Compound Types